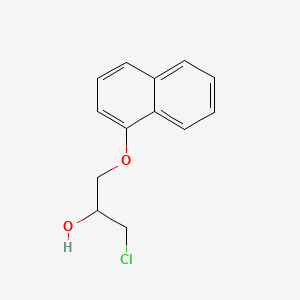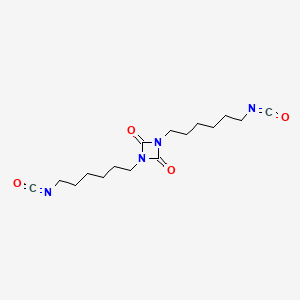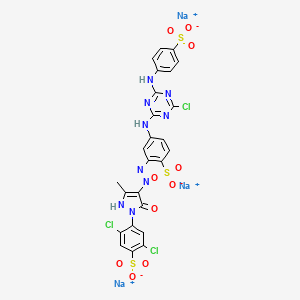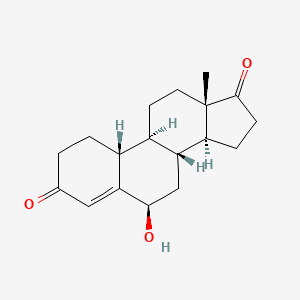
6beta-Hydroxyestr-4-ene-3,17-dione
Descripción general
Descripción
6beta-Hydroxyestr-4-ene-3,17-dione is a chemical compound with the molecular formula C18H24O3 . It has an average mass of 288.381 Da and a monoisotopic mass of 288.172546 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the one-pot biosynthesis of 7β-hydroxyandrost-4-ene-3,17-dione from phytosterols by a cofactor regeneration system in engineered mycolicibacterium neoaurum has been reported . Another study reported the biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium .Aplicaciones Científicas De Investigación
Testosterone Biosynthesis
One of the significant applications of this compound is in the biosynthesis of testosterone . The enzyme Ketoreductase 2 (KR-2) is observed to stereo-selectively catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone . This process contributes to the regeneration of NADH using isopropanol as a co-substrate .
Biotransformation by Aspergillus and Fusarium
The compound can be transformed by various fungal species belonging to the genera of Aspergillus and Fusarium . For instance, Aspergillus sp. PTCC 5266 can convert the compound to form 11α-hydroxy-AD .
Production of Hydroxylated Metabolites
In the biotransformation of the compound by A. nidulans, two hydroxylated metabolites, 11α-hydroxy-AD and 7β-hydroxy-AD, are produced .
Metabolization by F. oxysporum
F. oxysporum can metabolize the compound to produce 14α-hydroxy-AD and testosterone .
Transformation by F. solani
F. solani can transform the compound to produce 11α-hydroxy-AD and testosterone .
Reduction by F. fujikuroi
F. fujikuroi can reduce the compound at the 17-position to produce testosterone .
Biotransformation of Nandrolone Decanoate
The compound can also be involved in the biotransformation of nandrolone decanoate by F. fujikuroi . This process produces two metabolites, 17β-hydroxyestr-4-en-3-one and estr-4-en-3,17-dione .
Pharmaceutical Applications
The compound is a useful steroid intermediate and is used as an important starting material to prepare several invaluable pharmaceutical compounds . It has been for decades a key precursor to the synthesis of testosterone and other androgens and anabolic steroids .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-androstene-3,17-dione (4-ad), 1,4-androstadiene-3,17-dione (add) and 9α-hydroxyl-4-androstene-3,17-dione (9oh-ad), are important starting compounds for the synthesis of steroidal medicines . These compounds can be biosynthetically transformed from phytosterols by Mycobacterium strains .
Biochemical Pathways
It is known that similar compounds, such as 4-ad, add, and 9oh-ad, are involved in the biosynthesis of steroidal medicines . These compounds are transformed from phytosterols by Mycobacterium strains .
Propiedades
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-QRJTWQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974893 | |
| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyestr-4-ene-3,17-dione | |
CAS RN |
5949-49-5 | |
| Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
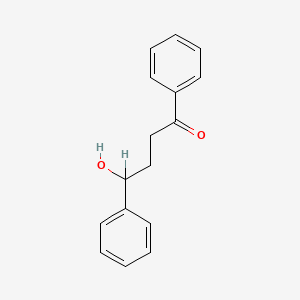
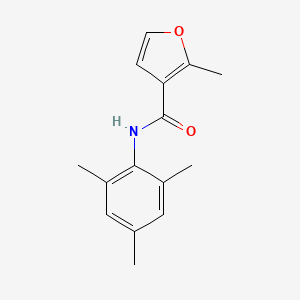
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
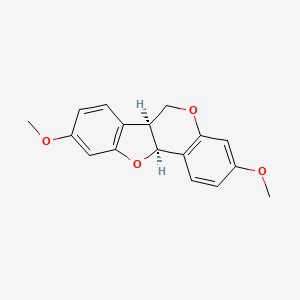
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)

